molecular formula C8H11NO B047527 (S)-3-(1-Aminoethyl)phenol CAS No. 123982-81-0

(S)-3-(1-Aminoethyl)phenol

Cat. No. B047527
M. Wt: 137.18 g/mol
InChI Key: WFRNDUQAIZJRPZ-LURJTMIESA-N
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Description

"(S)-3-(1-Aminoethyl)phenol" is a chemical compound with intriguing properties, explored in various research contexts. It is often studied in the form of its derivatives or complexes.

Synthesis Analysis

Several studies have explored different synthesis methods for compounds related to "(S)-3-(1-Aminoethyl)phenol". For instance, Kündig et al. (2004) investigated asymmetric syntheses of 2-(1-aminoethyl)phenols, exploring multiple routes including diastereoselective nucleophile addition and enantioselective reduction of ketones (Kündig et al., 2004).

Molecular Structure Analysis

The molecular structure of derivatives of "(S)-3-(1-Aminoethyl)phenol" has been characterized in several studies. For example, Xie et al. (2005) analyzed the supramolecular structures of Co(III) and Cu(II) complexes of a polyamine ligand related to "(S)-3-(1-Aminoethyl)phenol" (Xie et al., 2005).

Chemical Reactions and Properties

Studies like those by Rhile and Mayer (2004) have explored the chemical reactions and properties of hydrogen-bonded phenol compounds, which are structurally related to "(S)-3-(1-Aminoethyl)phenol". They focused on the one-electron oxidation process in these compounds (Rhile & Mayer, 2004).

Physical Properties Analysis

The physical properties of compounds similar to "(S)-3-(1-Aminoethyl)phenol" have been a subject of research. Baul et al. (2002) discussed the structural characterization of triorganotin(IV) complexes, providing insights into the physical aspects of these compounds (Baul et al., 2002).

Scientific Research Applications

  • Excited-State Lifetime of Phenol : Phenol serves as a model for studying the deactivation of the aromatic amino acid tyrosine following UV excitation. The S1/S2 conical intersection plays a role in O-H bond rupture, providing insights into photodeactivation processes in biological systems (Hsin Ying Lai, Wan Ru Jhang, & Chien-Ming Tseng, 2018).

  • Antimicrobial and Anticancer Potential : Synthesized 4-aminophenol derivatives showed broad-spectrum antimicrobial and antidiabetic activities. Their DNA interaction studies highlight potential as anticancer agents (Bushra Rafique et al., 2022).

  • Lanthanide Complex Cations : The N4O3 amine phenol ligand produces six-coordinate bis(ligand)lanthanide complex cations, useful in scientific research (Shuang Liu et al., 1993).

  • Chiral Solvating Agent for NMR Spectroscopy : A thiourea derivative of 2-[(1R)-1-aminoethyl]phenol is an effective chiral solvating agent for enantiodiscrimination of derivatized amino acids using NMR spectroscopy (Alessandra Recchimurzo et al., 2020).

  • Proton Transfer in Ionic State : Clusters of phenol and ethanolamine show proton transfer in the ionic state, with implications for understanding neurotransmitter behavior (N. Macleod & J. Simons, 2003).

  • Catalytic N-modification of Amino Acids : Catalytic N-modification of α-amino acids and small peptides with phenol under bio-compatible conditions allows tailoring their properties for diverse applications in chemistry and biology (Alejandra Dominguez-Huerta et al., 2018).

  • Health Benefits of Phenolic Compounds : Consumption of phenolic compounds in foods may lower the risk of health disorders due to their antioxidant activity (F. Shahidi & P. Ambigaipalan, 2015).

  • Hydrogen Bonding in Biological Systems : Phenol's hydrogen bonding can be used as an introductory model for biological systems due to its structural similarities to tyrosine, an essential amino acid for protein synthesis (Anna M. Fedor & Megan J. Toda, 2014).

Safety And Hazards

“(S)-3-(1-Aminoethyl)phenol” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(1S)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRNDUQAIZJRPZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(1-Aminoethyl)phenol

CAS RN

123982-81-0
Record name 3-(1-Aminoethyl)phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(3-Hydroxyphenyl)ethanone oxime (1.2 g; 7.9 mmol) was dissolved in methanol (20 mL), degassed with nitrogen. 10% Palladium on carbon (0.1 g) and conc. HCl (100 uL, 3 mmol) were added. The reaction was shaken under Parr shaker at 50 Psi for 5 h. The reaction was filtered and concentrated under reduced pressure to give crude 3-(1-aminoethyl)phenol (1.0 g, 100%) as a yellow oil. Analytical LCMS (M+H)+: m/z=138.0.
Name
1-(3-Hydroxyphenyl)ethanone oxime
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
100 μL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1000 ml of methanolic ammonia, 100 g of 3-hydroxyacetophenone, 25 g of molecular sieves and 10 g of Raney nickel was taken in an autoclave flask at 0-5° C. The autoclave flask was then closed and stirred for 6 h at 75-80° C. without applying hydrogen gas pressure. The reaction mass was further hydrogenated at 75-80° C. by applying 15-20 kg/cm2 pressure of hydrogen gas and the reaction mixture was allowed to stir while maintaining the same conditions of temperature and pressure for 18-22 h. After the completion of the reaction, the reaction mixture was cooled to room temperature and filtered through hyflo bed. The hyflo bed was washed with 200 ml methanol and the solvent distilled off, under reduced pressure at a temperature of 60° C. The reaction mass was cooled to 0-5° C. and stirred for 1 h to obtain a slurry. The solid thus obtained was filtered, washed with ethyl acetate and dried to obtain the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PD de María, G de Gonzalo, AR Alcántara - Catalysts, 2019 - mdpi.com
The broad interdisciplinary nature of biocatalysis fosters innovation, as different technical fields are interconnected and synergized. A way to depict that innovation is by conducting a …
Number of citations: 83 www.mdpi.com
YF Yu, YD Huang, C Zhang, XN Wu… - ACS Chemical …, 2017 - ACS Publications
Discovery of multitarget-directed ligands (MTDLs), targeting different factors simultaneously to control the complicated pathogenesis of Alzheimer’s disease (AD), has become an …
Number of citations: 32 pubs.acs.org
J Lalonde - Current opinion in biotechnology, 2016 - Elsevier
Highlights • Enzyme engineering has enabled efficient pharmaceutical synthesis. • Transaminases and ketone reductases have broad use in biocatalysis. • Advanced biocatalysts …
Number of citations: 72 www.sciencedirect.com
PD de María, G de Gonzalo, AR Alcántara - Biocatalysis - mdpi.com
The broad interdisciplinary nature of biocatalysis fosters innovation, as different technical fields are interconnected and synergized. A way to depict that innovation is by conducting a …
Number of citations: 1 www.mdpi.com
F Roschangar, Y Zhou, DJC Constable, J Colberg… - Green …, 2018 - pubs.rsc.org
Following our goal to devise a unified green chemistry metric that inspires innovation in sustainable drug manufacturing across the pharmaceutical industry, we herein disclose joint …
Number of citations: 71 pubs.rsc.org
W Liu, M Lang, MBH Youdim, T Amit, Y Sun, Z Zhang… - …, 2016 - Elsevier
Current novel therapeutic approach suggests that multifunctional compounds with diverse biological properties and a single bioavailability and pharmacokinetic metabolism, will …
Number of citations: 31 www.sciencedirect.com
YJ Wu, CM Conway, LQ Sun, F Machet, J Chen… - Bioorganic & medicinal …, 2013 - Elsevier
Acrylamide (S)-6, a potent and efficacious KCNQ2 (Kv7.2) opener, demonstrated significant activity in two models of neuropathic pain and in the formalin test, suggesting that KCNQ2 …
Number of citations: 34 www.sciencedirect.com

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